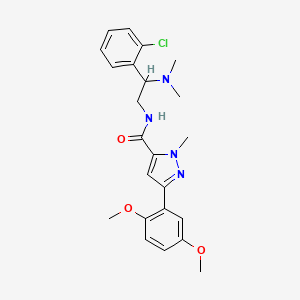

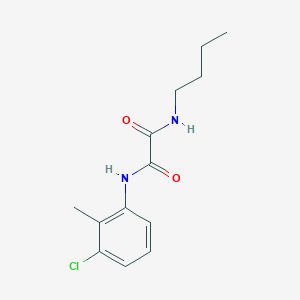

![molecular formula C9H7LiN2O2 B2752280 Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate CAS No. 2241128-54-9](/img/structure/B2752280.png)

Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate” is a chemical compound with the CAS Number: 2241128-54-9 . It has a molecular weight of 182.11 . The IUPAC name for this compound is lithium 2-(imidazo[1,5-a]pyridin-7-yl)acetate .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine, a significant structural component of this compound, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2.Li/c12-9(13)4-7-1-2-11-6-10-5-8(11)3-7;/h1-3,5-6H,4H2,(H,12,13);/q;+1/p-1 . This code provides a specific description of the compound’s molecular structure.It is stored at a temperature of 4 degrees Celsius . The country of origin for this compound is UA .

Aplicaciones Científicas De Investigación

Lithium–Oxygen Battery Electrolytes

Imidazolium, pyrrolidinium, and piperidinium room temperature ionic liquids (RTILs), characterized for their potential as lithium–oxygen (Li–O2) battery electrolytes, show promising specific capacities and performance enhancements. The study by Knipping et al. (2018) highlights the electrochemical stability and performance of RTILs compared to conventional organic electrolytes, suggesting their potential in improving the electrolyte properties of Li–O2 batteries (Knipping, Aucher, Guirado, & Aubouy, 2018).

Flame Retardants for Battery Electrolytes

Research by Kim et al. (2016) on pyrrolinium-based ionic liquid electrolytes for lithium-ion batteries (LIBs) demonstrates their potential in enhancing the safety and performance of LIBs. The study emphasizes the flame retardancy, thermal stability, and improved lithium ion mobility offered by pyrrolinium-based ionic liquids, positioning them as viable components for safer LIB electrolytes (Kim, Kang, Mun, Oh, Yim, & Kim, 2016).

Ionic Liquid Electrolytes for Energy Storage Devices

Karuppasamy et al. (2020) synthesized a new fluorinated anion-based ionic liquid, demonstrating its utility in nonaqueous liquid electrolytes for lithium-ion batteries. The study showcases the high electrical conductivity and promising specific capacity of these electrolytes, highlighting their potential in high-performance lithium-ion batteries (Karuppasamy, Vikraman, Hwang, Kim, Nichelson, Bose, & Kim, 2020).

Optimization of Lithium Plating/Stripping via Electrolyte Engineering

Qi et al. (2021) explore the structurally tunable characteristics of imidazole-based ionic liquids as electrolyte additives for lithium metal batteries (LMBs). Their research points to the ability of these ionic liquids to regulate the solid electrolyte interphase (SEI) and Li+ solvation, crucial for the growth of lithium crystals and the safety of LMBs (Qi, Liu, He, Wang, Wu, Wu, Huang, Li, Li, Ren, & Ma, 2021).

Electrolytes with Enhanced Lithium-Ion Battery Performance

Ahmed et al. (2019) report the synthesis of a novel imidazolium-based ionic salt, lithium (fluorosulfonyl) ((3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl)sulfonyl) bis(fluorosulfonyl)imide (LiFSMIPFSI), as an electrolyte for lithium-ion batteries. This study highlights the superior discharge capacity and cycling stability achieved by the LiFSMIPFSI electrolyte, suggesting its effectiveness in enhancing LIB performance (Ahmed, Rahman, Sutradhar, Lopa, Ryu, Yoon, Choi, Lee, & Kim, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

lithium;2-imidazo[1,5-a]pyridin-7-ylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.Li/c12-9(13)4-7-1-2-11-6-10-5-8(11)3-7;/h1-3,5-6H,4H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTHGXGSKRLDFG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN2C=NC=C2C=C1CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2241128-54-9 |

Source

|

| Record name | lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2752198.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2752218.png)

![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)

![1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2752220.png)